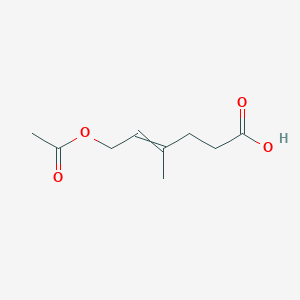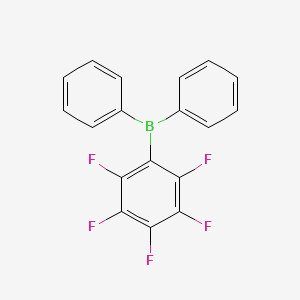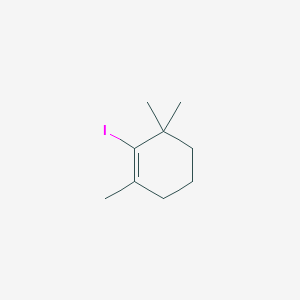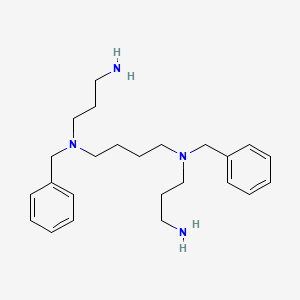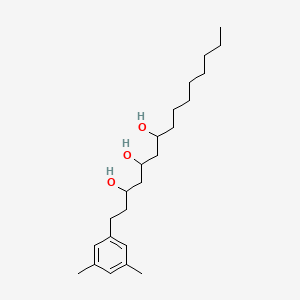
1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol is an organic compound characterized by a long hydrocarbon chain with three hydroxyl groups and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable phenol derivative with a long-chain alkyl halide, followed by hydroxylation at specific positions on the alkyl chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Adamantane-1,3,5-triol: Shares a similar triol structure but with an adamantane core.
Indane-1,3-dione: Contains a similar aromatic ring but with different functional groups.
Uniqueness: 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol is unique due to its long hydrocarbon chain and specific placement of hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
190598-52-8 |
|---|---|
Molekularformel |
C23H40O3 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenyl)pentadecane-3,5,7-triol |
InChI |
InChI=1S/C23H40O3/c1-4-5-6-7-8-9-10-21(24)16-23(26)17-22(25)12-11-20-14-18(2)13-19(3)15-20/h13-15,21-26H,4-12,16-17H2,1-3H3 |
InChI-Schlüssel |
ULZWGIWLPFONIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC(CC(CCC1=CC(=CC(=C1)C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



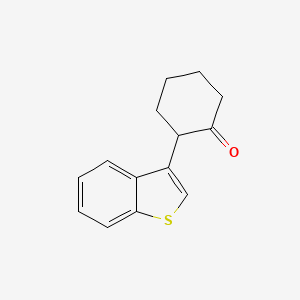


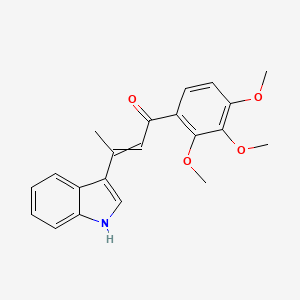
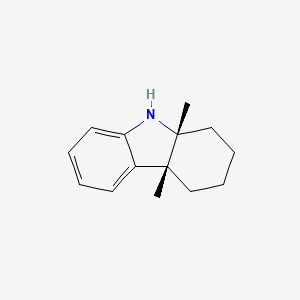

![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

